2,4-Dibromophenylhydrazine hydrochloride
Overview
Description
2,4-Dibromophenylhydrazine hydrochloride is an organic compound with the molecular formula C₆H₇Br₂ClN₂. It is a derivative of phenylhydrazine, where two bromine atoms are substituted at the 2nd and 4th positions of the phenyl ring. This compound is typically used in various chemical syntheses and research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenylhydrazine hydrochloride generally involves the bromination of phenylhydrazine. A common method includes the following steps:
Bromination: Phenylhydrazine is reacted with bromine in an aqueous or organic solvent to introduce bromine atoms at the 2nd and 4th positions of the phenyl ring.
Hydrochloride Formation: The resulting 2,4-dibromophenylhydrazine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Controlled Bromination: Using controlled amounts of bromine and maintaining specific reaction conditions (temperature, solvent, and time) to ensure selective bromination.
Purification: The product is purified through recrystallization or other purification techniques to achieve high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced, leading to different products.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium hydroxide in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenylhydrazines can be formed.
Oxidation Products: Oxidation can lead to the formation of azo compounds or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
2,4-Dibromophenylhydrazine hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dibromophenylhydrazine hydrochloride involves its reactivity with various substrates. The hydrazine moiety can form hydrazones with carbonyl compounds, which is a key reaction in many synthetic pathways. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound versatile in chemical transformations.
Molecular Targets and Pathways:
Enzyme Inhibition: It can inhibit certain enzymes by forming stable complexes with the active sites.
Biochemical Pathways: It can interfere with metabolic pathways by reacting with key intermediates or enzymes.
Comparison with Similar Compounds
2,4-Dichlorophenylhydrazine hydrochloride: Similar structure but with chlorine atoms instead of bromine.
2-Bromo-4-methylphenylhydrazine hydrochloride: A methyl group replaces one of the hydrogen atoms on the phenyl ring.
2,5-Dibromophenylhydrazine: Bromine atoms at the 2nd and 5th positions.
Uniqueness: 2,4-Dibromophenylhydrazine hydrochloride is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in selective synthetic applications and research studies.
Properties
IUPAC Name |
(2,4-dibromophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOIJIDSPMZMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.